molecular formula C21H25NO6 B12455997 2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid

2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid

Cat. No.: B12455997
M. Wt: 387.4 g/mol
InChI Key: RYVBQGXBCBMJRF-UHFFFAOYSA-N
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Description

2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a phenoxy ring, an acetylamino group, and a dimethoxybenzoic acid moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid typically involves multiple steps, including the formation of the phenoxy acetamide core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Phenoxy Acetamide Core: This step involves the reaction of 4-(butan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(butan-2-yl)phenoxyacetyl chloride.

    Coupling with Amino Group: The phenoxyacetyl chloride is then reacted with 2-amino-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or acetylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetamides.

Scientific Research Applications

2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy Acetamides: Compounds with similar phenoxy acetamide cores but different substituents.

    Dimethoxybenzoic Acids: Compounds with similar dimethoxybenzoic acid moieties but different functional groups.

Uniqueness

2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[2-(4-butan-2-ylphenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C21H25NO6/c1-5-13(2)14-6-8-15(9-7-14)28-12-20(23)22-17-11-19(27-4)18(26-3)10-16(17)21(24)25/h6-11,13H,5,12H2,1-4H3,(H,22,23)(H,24,25)

InChI Key

RYVBQGXBCBMJRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC

Origin of Product

United States

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